molecular formula C17H18N2O3 B7469731 [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone

[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone

Cat. No. B7469731
M. Wt: 298.34 g/mol
InChI Key: JIWFDFGRHCFYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FCPRP and belongs to the class of piperazine derivatives.

Mechanism of Action

The mechanism of action of FCPRP is not fully understood. However, several studies have suggested that it exerts its therapeutic effects through the regulation of various signaling pathways in the body. FCPRP has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. It also inhibits the activity of MAPK, a signaling pathway that regulates cell growth and differentiation.
Biochemical and Physiological Effects:
FCPRP has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. FCPRP also inhibits the proliferation of cancer cells and induces apoptosis. Additionally, FCPRP has been shown to protect neurons from oxidative stress and inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

FCPRP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits potent therapeutic effects at low concentrations. However, FCPRP has some limitations as well. It is a relatively new compound and its toxicity profile is not well established. Further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for the use of FCPRP in scientific research. It can be further studied for its anti-inflammatory and anti-tumor activities. FCPRP can also be explored for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, FCPRP can be used as a lead compound for the development of novel therapeutics with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of FCPRP involves the reaction of 2-methylbenzoyl chloride with furan-2-carbonyl-piperazine in the presence of a base. The reaction proceeds through the formation of an intermediate which is then treated with a reducing agent to yield the final product.

Scientific Research Applications

FCPRP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. FCPRP has also been shown to possess neuroprotective properties and can be used in the treatment of neurodegenerative disorders.

properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13-5-2-3-6-14(13)16(20)18-8-10-19(11-9-18)17(21)15-7-4-12-22-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWFDFGRHCFYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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